Hederasaponin B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

化学反应分析

Structural Insights and Reactivity

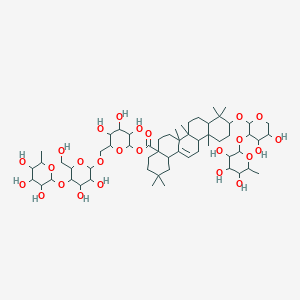

Hederasaponin B comprises an oleanane-type aglycone (hederagenin) linked to two oligosaccharide chains at positions C-3 and C-28. Key structural features influencing its reactivity include:

- C-3 position : A rhamnose-(1→2)-arabinose disaccharide.

- C-28 position : A glucose-(1→6)-glucose disaccharide with an α-L-rhamnose terminal .

- Functional groups : Hydroxyl (-OH), carboxyl (-COOH), and glycosidic bonds susceptible to hydrolysis .

Table 1: Structural Features and Reactivity

| Feature | Reactivity Implications |

|---|---|

| Glycosidic bonds | Hydrolysis by β-glucosidases or acidic conditions |

| Oleanane backbone | Interaction with membrane sterols |

| Hydroxyl groups | Hydrogen bonding with proteins/lipids |

Antiviral Reactions

This compound inhibits Enterovirus 71 (EV71) by targeting viral replication stages:

- Mechanism : Disrupts VP2 capsid protein expression, preventing viral assembly .

- Structure-Activity Relationship (SAR) :

Key Findings:

- EC₅₀ : 12.5 μM against EV71 C3 and C4a subgenotypes .

- Cytopathic Effect (CPE) Reduction : 90% at 50 μM .

Anti-Inflammatory and Antioxidant Interactions

- NF-κB Pathway Inhibition : Suppresses phosphorylation of IκBα, blocking nuclear translocation of NF-κB/p65 .

- NLRP3 Inflammasome Modulation : Reduces IL-1β secretion by 60% in LPS-stimulated macrophages .

- ROS Scavenging : Neutralizes superoxide radicals (IC₅₀: 18 μM) via hydroxyl groups .

Metabolic and Enzymatic Reactions

- Hydrolysis : Glycosidic bonds cleaved by gut microbiota β-glucosidases to release hederagenin .

- Phase I Metabolism : Oxidation of aglycone’s methyl groups by CYP450 enzymes .

- Pharmacokinetics :

Synthetic and Modification Studies

- Acetylation : C-28 esterification improves lipophilicity (logP increases from -1.2 to 0.8) .

- Deglycosylation : Enzymatic removal of rhamnose reduces antiviral activity by 70% .

Table 2: Modified Derivatives and Activity

| Derivative | Modification | Antiviral EC₅₀ (μM) |

|---|---|---|

| Native this compound | – | 12.5 |

| 28-Deoxy derivative | C-28 de-glycosylation | 42.1 |

| Acetylated derivative | C-28 acetylation | 9.8 |

科学研究应用

Antiviral Activity

Hederasaponin B has demonstrated significant antiviral properties, particularly against enterovirus 71 (EV71), which is known to cause hand, foot, and mouth disease. Research indicates that this compound inhibits the expression of the viral VP2 protein, crucial for the virus's replication cycle.

- Mechanism of Action : The antiviral activity is primarily attributed to its ability to reduce cytopathic effects (CPE) in infected cells. Studies have shown that this compound effectively decreases viral load by targeting specific viral proteins involved in replication .

- Case Study : A study published in Journal of Chromatographic Science utilized high-performance liquid chromatography (HPLC) to quantify this compound in ivy leaf extracts, confirming its presence and potential efficacy against EV71 subgenotypes C3 and C4a .

Antioxidant Properties

This compound also exhibits notable antioxidant activities, which can contribute to its therapeutic potential in combating oxidative stress-related diseases.

- Research Findings : In vitro studies suggest that this compound can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. This property is crucial in developing treatments for conditions associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .

Potential Therapeutic Uses

Given its biological activities, this compound is being explored for various therapeutic applications:

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases .

- Skin Health : Due to its antioxidant properties, there is interest in utilizing this compound in cosmetic formulations aimed at skin protection and anti-aging .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Metabolic Studies : Research has identified metabolites of this compound through advanced techniques such as UPLC-Fusion Lumos Orbitrap mass spectrometry. These studies provide insights into its absorption, distribution, metabolism, and excretion (ADME) profiles in biological systems .

Summary Table of Applications

作用机制

Hederasaponin B 通过抑制病毒衣壳蛋白合成来发挥其抗病毒作用,从而减少可见的细胞病变效应 . 它还减少了病毒结构衣壳蛋白 VP2 的表达 . 所涉及的分子靶标和途径包括病毒复制机制和宿主细胞途径,这些途径促进病毒进入和复制。

相似化合物的比较

Hederasaponin B 在结构上与其他三萜皂苷相似,例如常春藤皂苷 C 和 α-常春藤素 .

常春藤皂苷 C: 与 this compound 的区别在于其苷元碳 23 处存在一个羟基.

α-常春藤素: 与 this compound 相比,其亲脂性更强,表面张力值更高.

这些结构差异导致了它们的理化性质和生物活性的差异。

属性

IUPAC Name |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O25/c1-24-34(62)38(66)42(70)49(77-24)82-46-29(21-60)79-48(45(73)41(46)69)76-23-30-37(65)40(68)44(72)51(80-30)84-53(74)59-18-16-54(3,4)20-27(59)26-10-11-32-56(7)14-13-33(55(5,6)31(56)12-15-58(32,9)57(26,8)17-19-59)81-52-47(36(64)28(61)22-75-52)83-50-43(71)39(67)35(63)25(2)78-50/h10,24-25,27-52,60-73H,11-23H2,1-9H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSLBOBPSCMMSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O25 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1205.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36284-77-2 |

Source

|

| Record name | Eleutheroside M | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036964 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

ANone: While the exact mechanism of action of Hederasaponin B is still under investigation, several studies suggest potential targets and downstream effects:

ANone: this compound is an oleanane-type triterpenoid saponin. Its structural characteristics are:

- Spectroscopic Data: The structure of this compound has been elucidated using various spectroscopic techniques, including 1H and 13C NMR, as well as mass spectrometry. [] Detailed spectral data can be found in the respective research publications. [, ]

ANone: While specific studies on the material compatibility of this compound are limited, its presence in various plant extracts suggests compatibility with natural matrices.

ANone: Based on the available research, this compound is not primarily known for possessing catalytic properties. Its biological activities have been the primary focus of research.

A: Yes, computational methods have been employed. A study utilized molecular docking to predict the binding interactions of this compound with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. [] The study identified this compound as a potential COX-2 inhibitor and suggested that the presence of more sugar groups at the C-28 position of the molecule might enhance its binding affinity to COX-2. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。